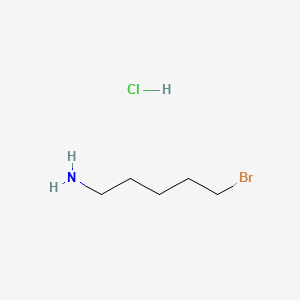

5-Bromo-1-pentylamine, Hydrochloride

描述

5-Bromo-1-pentylamine, Hydrochloride: is a chemical compound with the molecular formula C5H13BrClN and a molecular weight of 202.52 g/mol . It is commonly used in organic synthesis and proteomics research due to its unique properties . The compound is typically found as an off-white to pale yellow solid and is soluble in methanol and water .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-pentylamine, Hydrochloride generally involves the bromination of 1-pentylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The brominated product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification and crystallization steps to obtain the desired purity .

化学反应分析

Types of Reactions:

Substitution Reactions: 5-Bromo-1-pentylamine, Hydrochloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The amine group in the compound can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction Reactions: The compound can be reduced to form 1-pentylamine by removing the bromine atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution: Products include azides, nitriles, and thiols.

Oxidation: Products include imines and nitriles.

Reduction: The major product is 1-pentylamine.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to 5-Bromo-1-pentylamine, Hydrochloride. For instance, a study investigated various compounds for their activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as ≤0.25 µg/mL against MRSA, while demonstrating low cytotoxicity towards human cells .

Potential as a Precursor

this compound can serve as a precursor in the synthesis of various bioactive compounds. It has been used to synthesize bicyclo[1.1.1]pentane-derived azides, which are valuable in click chemistry applications—a method widely used in drug discovery and development . Furthermore, it has been implicated in the synthesis of quinolone antibacterial agents, showcasing its versatility in creating compounds with therapeutic potential .

Synthetic Organic Chemistry Applications

Synthesis of Complex Molecules

The compound is utilized in the synthesis of complex organic molecules through various chemical reactions. For example, it can be involved in the preparation of bisbicyclo[1.1.1]pentyldiazene, which is relevant for developing new materials and pharmaceuticals . Additionally, its reactivity allows for modifications that can lead to the formation of diverse chemical scaffolds for further biological evaluation.

Case Study 1: Antibacterial Screening

In a comprehensive screening campaign, researchers evaluated a library of compounds derived from 5-Bromo-1-pentylamine against a panel of bacterial strains including MRSA and Pseudomonas aeruginosa. The study revealed that halogenated derivatives showed enhanced activity against Gram-positive bacteria while lacking efficacy against Gram-negative strains. This highlights the selective nature of these compounds and their potential for targeted antibacterial therapies .

Case Study 2: Synthesis and Evaluation of New Derivatives

Another significant study focused on synthesizing new derivatives based on 5-Bromo-1-pentylamine and evaluating their antifungal properties against Cryptococcus neoformans. The results indicated that specific modifications led to compounds with promising antifungal activity while maintaining low toxicity profiles .

作用机制

The mechanism of action of 5-Bromo-1-pentylamine, Hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also undergo oxidation and reduction reactions, leading to the formation of various products. The exact molecular pathways and targets depend on the specific application and reaction conditions .

相似化合物的比较

1-Bromo-5-pentylamine: Similar in structure but with the bromine atom at a different position.

5-Chloro-1-pentylamine: Similar in structure but with a chlorine atom instead of bromine.

5-Iodo-1-pentylamine: Similar in structure but with an iodine atom instead of bromine.

Uniqueness: 5-Bromo-1-pentylamine, Hydrochloride is unique due to its specific bromine substitution, which imparts distinct reactivity and properties. The presence of the bromine atom at the 5-position makes it a valuable intermediate in organic synthesis and research applications .

生物活性

5-Bromo-1-pentylamine, Hydrochloride (CAS Number: 1246816-76-1) is a chemical compound with potential biological activities. Its molecular formula is CHBrClN, and it has garnered attention in various fields of research due to its structural properties and biological implications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The following table summarizes the key chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | CHBrClN |

| Molecular Weight | 202.52 g/mol |

| CAS Number | 1246816-76-1 |

| Purity | >95% |

| Storage Temperature | -20°C |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial effects and potential interactions with biological pathways.

Antimicrobial Activity

One significant area of study focuses on the compound's antimicrobial properties. In a screening campaign for new antimicrobial agents, derivatives of brominated amines were evaluated for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain analogues exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.25 µg/mL against MRSA, indicating promising antimicrobial activity while lacking cytotoxic effects on human cells .

The biological activity of 5-Bromo-1-pentylamine may be attributed to its ability to interact with specific proteins or enzymes involved in microbial metabolism. For instance, compounds that inhibit thioredoxin (Trx), a crucial protein in redox regulation within cells, can alter the growth and survival of bacteria. The inhibition of extracellular Trx has been shown to affect the incorporation of substrates like 5-biotinamido-pentylamine (5BP), which is critical for microbial cell wall synthesis .

Study on Antimicrobial Effects

A study published in Antibiotics explored the structure-activity relationships of various brominated compounds, including 5-Bromo-1-pentylamine. The findings revealed that specific structural modifications could enhance antimicrobial efficacy against resistant strains such as MRSA. The study highlighted the importance of bromination in increasing the potency of these compounds .

Cytotoxicity Assessment

In another investigation assessing cytotoxicity, 5-Bromo-1-pentylamine was tested on human embryonic kidney cells (HEK293). The compound showed an IC value significantly higher than that of positive controls like Tamoxifen, suggesting low toxicity at effective antimicrobial concentrations .

属性

IUPAC Name |

5-bromopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrN.ClH/c6-4-2-1-3-5-7;/h1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBQRJDLYOTOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCBr.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724444 | |

| Record name | 5-Bromopentan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-76-1 | |

| Record name | 5-Bromopentan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。